- Dihydropyrazolone-pyrimidine compound, preparation method and use, World Intellectual Property Organization, , ,

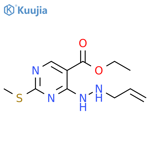

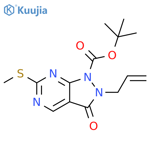

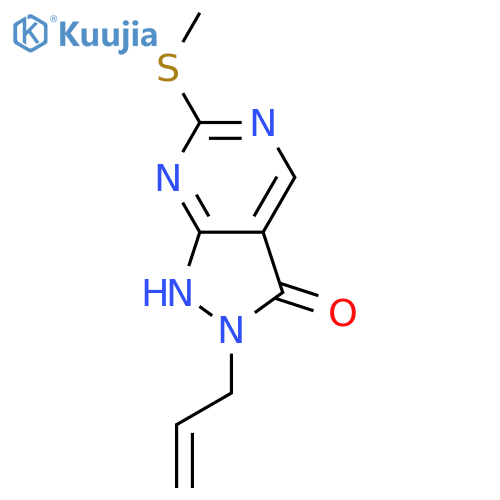

Cas no 955368-90-8 (2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one)

955368-90-8 structure

Nombre del producto:2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one

Número CAS:955368-90-8

MF:C9H10N4OS

Megavatios:222.266899585724

MDL:MFCD19443206

CID:835833

PubChem ID:67171470

2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Propiedades químicas y físicas

Nombre e identificación

-

- 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

- 2-allyl-6-(methylthio)-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one

- 2-Allyl-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-3(2H)-one

- 6-methylsulfanyl-2-prop-2-enyl-1H-pyrazolo[3,4-d]pyrimidin-3-one

- 1,2-Dihydro-6-(methylthio)-2-(2-propen-1-yl)-3H-pyrazolo[3,4-d]pyrimidin-3-one (ACI)

- 2-allyl-6-(methylthio)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one

- ARD193818

- MFCD19443206

- AKOS016007110

- DS-17753

- SCHEMBL1813916

- 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4,-d]pyrimidin-3(2H)-one

- DTXSID00736559

- 6-(Methylsulfanyl)-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one

- DA-00207

- 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, AldrichCPR

- SY116172

- 6-(METHYLSULFANYL)-2-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-3-ONE

- JKBQCALHIQOSTC-UHFFFAOYSA-N

- 2-allyl-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one (MK-1775 intermediate_

- CS-M1914

- 955368-90-8

- 2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one

-

- MDL: MFCD19443206

- Renchi: 1S/C9H10N4OS/c1-3-4-13-8(14)6-5-10-9(15-2)11-7(6)12-13/h3,5H,1,4H2,2H3,(H,10,11,12)

- Clave inchi: JKBQCALHIQOSTC-UHFFFAOYSA-N

- Sonrisas: O=C1N(CC=C)NC2C1=CN=C(SC)N=2

Atributos calculados

- Calidad precisa: 222.05753213g/mol

- Masa isotópica única: 222.05753213g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 5

- Recuento de átomos pesados: 15

- Cuenta de enlace giratorio: 3

- Complejidad: 273

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 1.4

- Superficie del Polo topológico: 83.4Ų

Propiedades experimentales

- PSA: 88.87000

- Logp: 1.02750

2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302-H315-H320-H335

- Declaración de advertencia: P261-P280-P301+P312-P302+P352-P305+P351+P338

- Condiciones de almacenamiento:Sealed in dry,2-8°C

2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057292-1g |

2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |

955368-90-8 | 98% | 1g |

¥339.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057292-5g |

2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |

955368-90-8 | 98% | 5g |

¥1519.00 | 2024-04-24 | |

| Ambeed | A447363-100mg |

2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |

955368-90-8 | 95% | 100mg |

$17.0 | 2025-03-04 | |

| eNovation Chemicals LLC | Y1231601-1G |

2-allyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-3-one |

955368-90-8 | 97% | 1g |

$100 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1189369-1g |

2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |

955368-90-8 | 95% | 1g |

$155 | 2023-09-03 | |

| eNovation Chemicals LLC | Y1189369-5g |

2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |

955368-90-8 | 95% | 5g |

$195 | 2024-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057292-250mg |

2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |

955368-90-8 | 98% | 250mg |

¥148.00 | 2024-04-24 | |

| Ambeed | A447363-1g |

2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |

955368-90-8 | 95% | 1g |

$35.0 | 2025-03-04 | |

| eNovation Chemicals LLC | Y1231601-25G |

2-allyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-3-one |

955368-90-8 | 97% | 25g |

$1445 | 2024-07-21 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12199-5g |

6-methylsulfanyl-2-prop-2-enyl-1h-pyrazolo[3,4-d]pyrimidin-3-one |

955368-90-8 | 95% | 5g |

$1400 | 2023-09-07 |

2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 15 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 12 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 °C; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 °C; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referencia

- Preparation of heterocyclic compounds, especially substituted 1H-pyrazolo[3,4-d]pyrimidin-3-ones and analogs, as Wee1 inhibitors, United States, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; overnight, reflux

1.2 Reagents: Trifluoroacetic acid ; 1 h, rt; 1 h, 70 °C

1.3 Reagents: Sodium hydroxide

1.4 Reagents: Hydrochloric acid

1.2 Reagents: Trifluoroacetic acid ; 1 h, rt; 1 h, 70 °C

1.3 Reagents: Sodium hydroxide

1.4 Reagents: Hydrochloric acid

Referencia

- Dual Targeting of WEE1 and PLK1 by AZD1775 Elicits Single Agent Cellular Anticancer Activity, ACS Chemical Biology, 2017, 12(7), 1883-1892

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 °C; 1 h, rt

Referencia

- Preparation of 1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidine-3-one derivatives as WEE-1 kinase inhibitors for the treatment of cancers, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

Referencia

- Chimeric compounds useful in treating diseases, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 20 °C; -5 - 0 °C; 1 h, 25 °C; 1 h, 45 - 50 °C; 50 °C → 5 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 6 h, pH 11, 0 - 15 °C

1.3 Solvents: Methanol ; 5 h, 25 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; < pH 1, 0 - 10 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 6 h, pH 11, 0 - 15 °C

1.3 Solvents: Methanol ; 5 h, 25 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; < pH 1, 0 - 10 °C

Referencia

- Process for the preparation of pyrazolopyrimidine derivative as WEE1 inhibitor useful in treatment of proliferative diseases such as cancer, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt; rt → 75 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

Referencia

- Preparation of allyl(arylamino)pyrazolo[3,4-d]pyrimidinones as WEE1 inhibitors, China, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 0 °C; 5 h, rt

Referencia

- Preparation of dihydroisoindole-1H-pyrazolo[3,4-d]pyrimidinone compounds as Wee1 inhibitors for treatment of kinase-related diseases, China, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; 18 h, reflux; reflux → rt

1.2 Reagents: Trifluoroacetic acid ; cooled; 1 h, rt; 1 h, 70 °C

1.3 Reagents: Potassium hydroxide Solvents: Ethanol ; cooled; 15 min, rt; cooled

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Trifluoroacetic acid ; cooled; 1 h, rt; 1 h, 70 °C

1.3 Reagents: Potassium hydroxide Solvents: Ethanol ; cooled; 15 min, rt; cooled

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referencia

- Preparation of pyridone-substituted dihydropyrazolopyrimidinone derivatives as Wee1 kinase inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Trifluoroacetic acid , Sodium hydroxide Solvents: Ethanol , Water ; 0 °C; 1 h, rt

Referencia

- Fused ring compounds such as benzoisoquinolinylamino-, indanopiperidinylamino-, and benzocycloheptanopiperidinylamino (hydroxyazaindanyl)pyrazolopyrimidinones as Wee-1 inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 30 min, 20 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

Referencia

- Preparation of dihydropyrazolo pyrimidone derivative and its application, China, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Solvents: Dichloromethane , Trifluoroacetic acid ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 °C; 1 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 °C; 1 h, rt

Referencia

- Preparation of pyrazolo[3,4-d]pyrimidine-3-ketone derivative as WEE1 inhibitor, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 1 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 1 h, rt

Referencia

- Preparation of pyrazolo[3,4-d]pyrimidin-3-one derivatives as WEE1 inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; 72 h, rt → reflux

1.2 Reagents: Trifluoroacetic acid ; 1 h, 0 °C → rt; 1 h, rt → 70 °C

1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 15 min, 0 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Trifluoroacetic acid ; 1 h, 0 °C → rt; 1 h, rt → 70 °C

1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 15 min, 0 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water

Referencia

- WEE1 protein degrading agent, China, , ,

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Trifluoroacetic acid ; 1 h, rt; 1 h, 70 °C

Referencia

- Preparation of polymorphs, salts, and solvates of 2-allyl-1-[6-(1-hydroxy-1-methylethyl)pyridin-2-yl]-6-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one as Wee1 kinase inhibitors., World Intellectual Property Organization, , ,

Métodos de producción 16

Condiciones de reacción

Referencia

- Fused 2-aminopyrimidine compounds as Wee1 protein kinase degradation inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, World Intellectual Property Organization, , ,

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 1 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 1 h, rt

Referencia

- Preparation of the fused ring compound and their application as the wee-1 inhibitor, World Intellectual Property Organization, , ,

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; reflux

1.2 Reagents: Trifluoroacetic acid ; rt → reflux

1.3 Reagents: Sodium hydroxide Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Trifluoroacetic acid ; rt → reflux

1.3 Reagents: Sodium hydroxide Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; rt

Referencia

- Preparation of bifunctional pyrazolopyrimidinone compounds as degraders of Wee1 kinase, World Intellectual Property Organization, , ,

Métodos de producción 19

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; 72 h, reflux

1.2 Reagents: Trifluoroacetic acid ; 1 h, rt; 1 h, 70 °C

1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 15 min, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

1.2 Reagents: Trifluoroacetic acid ; 1 h, rt; 1 h, 70 °C

1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 15 min, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

Referencia

- Development of Potent Pyrazolopyrimidinone-Based WEE1 Inhibitors with Limited Single-Agent Cytotoxicity for Cancer Therapy, ChemMedChem, 2018, 13(16), 1681-1694

Métodos de producción 20

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; 72 h, reflux; cooled

1.2 Reagents: Trifluoroacetic acid ; 1 h, rt; 1 h, 70 °C

1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 15 min, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Trifluoroacetic acid ; 1 h, rt; 1 h, 70 °C

1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 15 min, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referencia

- A WEE1 Inhibitor Analog of AZD1775 Maintains Synergy with Cisplatin and Demonstrates Reduced Single-Agent Cytotoxicity in Medulloblastoma Cells, ACS Chemical Biology, 2016, 11(4), 921-930

2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Raw materials

- ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate

- Tert-Butyl 1-allylhydrazinecarboxylate

- Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate

- 1H-Pyrazolo[3,4-d]pyrimidine-1-carboxylic acid, 2,3-dihydro-6-(methylthio)-3-oxo-2-(2-propen-1-yl)-, 1,1-dimethylethyl ester

- 5-Pyrimidinecarboxylic acid, 2-(methylthio)-4-[2-(2-propen-1-yl)hydrazinyl]-, ethyl ester

2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Preparation Products

2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Literatura relevante

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

955368-90-8 (2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one) Productos relacionados

- 741712-36-7(4-Amino-2-(ethylthio)-n-methoxy-n-methyl-5-pyrimidinecarboxamide)

- 955369-56-9(2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one)

- 128850-54-4(4-amino-1H,2H,3H-pyrazolo3,4-dpyrimidin-3-one)

- 28739-56-2(3H-Pyrazolo[3,4-b]pyridin-3-one,1,2-dihydro-2-(phenylmethyl)-)

- 955365-80-7(Adavosertib)

- 120267-07-4(3H-Pyrazolo[3,4-d]pyrimidin-3-one,1,2-dihydro-6-methyl-)

- 955368-90-8(2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one)

- 89533-28-8(4-Amino-2-(methylthio)pyrimidine-5-carboxamide)

- 919486-26-3(4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide)

- 90993-87-6(3H-Pyrazolo[3,4-d]pyrimidin-3-one,1,2-dihydro-)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:955368-90-8)2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one

Pureza:99%/99%/99%

Cantidad:5g/25g/100g

Precio ($):175.0/872.0/2878.0